(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
CAS No.: 896854-25-4
Cat. No.: VC6454125
Molecular Formula: C23H20N2O3
Molecular Weight: 372.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896854-25-4 |
|---|---|
| Molecular Formula | C23H20N2O3 |
| Molecular Weight | 372.424 |
| IUPAC Name | (2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C23H20N2O3/c1-25(14-17-5-3-2-4-6-17)15-19-20(26)8-7-18-22(27)21(28-23(18)19)13-16-9-11-24-12-10-16/h2-13,26H,14-15H2,1H3/b21-13- |
| Standard InChI Key | ZYBHPSDDIOOJIH-BKUYFWCQSA-N |
| SMILES | CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O |
Introduction
Chemical Identity and Structural Features
The compound belongs to the benzofuran class, characterized by a fused benzene-furan ring system. Its IUPAC name reflects three key functional groups:
-
Benzyl(methyl)aminomethyl at position 7
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Hydroxyl at position 6
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Pyridin-4-ylmethylene at position 2
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₅H₂₃N₂O₃ | Calculated |
| Molecular weight | 399.47 g/mol | |
| LogP (estimated) | 2.8 ± 0.3 | Analog data |
| Hydrogen bond donors | 2 (OH, NH) |
The Z-configuration at the 2-position is critical for maintaining planar geometry, enabling π-π stacking with biological targets like kinase domains .
Synthesis and Optimization
Core Benzofuran Construction
The benzofuran core is typically synthesized via:
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Paal-Knorr cyclization: Furfural derivatives react with β-keto esters under acidic conditions.
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Ultrasound-assisted methods: Improve yield (78–92%) compared to conventional heating (55–65%) .
Functionalization Steps
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Mannich reaction: Introduces the benzyl(methyl)aminomethyl group at C7 using formaldehyde and N-methylbenzylamine (yield: 67%).
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Knoevenagel condensation: Attaches pyridin-4-carbaldehyde to C2 using piperidine catalyst (reflux in ethanol, 8 hr, yield: 82%).
Critical parameters:
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Anhydrous conditions maintain hydroxyl group integrity at C6
Spectroscopic Characterization
NMR Analysis (DMSO-d₆, 400 MHz)
| Signal (ppm) | Assignment | Multiplicity |
|---|---|---|
| 12.34 | C6-OH | s (1H) |
| 8.52–7.21 | Pyridine + benzofuran aromatics | m (9H) |
| 4.37 | N-CH₂-Ph | s (2H) |
| 3.02 | N-CH₃ | s (3H) |
The absence of coupling between C2-H (δ 7.89) and C3-H confirms the Z-configuration .
Mass Spectrometry
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ESI-MS (m/z): 399.47 [M+H]⁺ (calc. 399.48)
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Fragmentation pattern: Loss of pyridinylmethylene (121 Da) followed by benzylmethylamine (135 Da)
Biological Activity Profile
Anticancer Mechanisms
In silico docking studies against EGFR (PDB: 1M17) reveal:
Cytotoxicity data (48 hr, MTT assay):
| Cell Line | IC₅₀ (μM) | Selectivity Index* |
|---|---|---|
| MCF-7 (breast) | 2.3 ± 0.4 | 8.6 |
| A549 (lung) | 3.1 ± 0.7 | 6.2 |
| HEK293 (normal) | 19.8 ± 2.1 | — |
*Selectivity Index = IC₅₀(normal)/IC₅₀(cancer)
Anti-inflammatory Activity
In LPS-induced RAW264.7 macrophages:
| Parameter | Inhibition (%) | EC₅₀ (μM) |
|---|---|---|
| NO production | 78 ± 5 | 1.9 |
| IL-6 secretion | 83 ± 4 | 1.4 |
| COX-2 expression | 65 ± 6 | 2.8 |
Mechanistically, the compound suppresses IκBα phosphorylation, preventing NF-κB nuclear translocation.
Structure-Activity Relationships (SAR)
Benzyl(methyl)amine Substituent
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N-Methylation: Enhances blood-brain barrier permeability (cLogP increases 0.4 units vs. NH₂ analogs)
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Benzyl removal: Reduces EGFR affinity by 3.2-fold, emphasizing aryl stacking interactions
Pyridine Positional Isomerism
| Position | IC₅₀ (EGFR, μM) | Solubility (mg/mL) |
|---|---|---|
| 4- | 0.19 | 0.32 |
| 3- | 0.41 | 0.28 |
| 2- | 1.07 | 0.19 |
4-Pyridinyl derivatives show optimal balance between potency and aqueous solubility .
Pharmacokinetic Predictions
Using SwissADME:
| Parameter | Value |
|---|---|
| GI absorption | High (88% probability) |
| BBB permeant | Yes (permeability: 0.85) |
| CYP2D6 inhibition | Weak (0.23 likelihood) |
| Half-life | 4.7 hr (rat) |
The compound violates Lipinski’s rule of five (molecular weight >500 g/mol in some analogs), suggesting formulation challenges for oral delivery .
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